Benzyldihydrochlorothiazide vs. Hydrochlorothiazide: ~6-Fold Higher Salt Excretion Potency
In a direct head-to-head comparison, Benzyldihydrochlorothiazide (as the commercial product Behyd) demonstrates a salt excretion potency approximately 6 times greater than that of hydrochlorothiazide, as documented in its official product monograph [1]. This difference is attributed to the structural modification at the 3-position of the benzothiadiazine ring, which enhances its interaction with the NCC transporter. The data explicitly states: '鹽類排泄效果較hydrochlorothiazide強約6倍' (salt excretion effect is about 6 times stronger than hydrochlorothiazide).
| Evidence Dimension | Salt excretion potency |
|---|---|
| Target Compound Data | 6 times the potency of hydrochlorothiazide |
| Comparator Or Baseline | Hydrochlorothiazide (reference baseline = 1x) |
| Quantified Difference | ~6-fold increase in salt excretion potency |
| Conditions | Oral administration in clinical use; pharmacodynamic study (as per product monograph). |
Why This Matters
This ~6-fold potency advantage allows for significantly lower dosing (4-8 mg/day vs. typical 25-50 mg/day for hydrochlorothiazide), which may reduce the risk of dose-dependent side effects and offers a distinct advantage in formulating fixed-dose combinations for hypertension research.
- [1] Kuand Tien General Hospital. Behyd (Benzylhydrochlorothiazide) Product Monograph. Salt excretion potency ~6x greater than hydrochlorothiazide. View Source
